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Peptide Sequences and Properties

Get Quote

The table below details the amino acid sequences and key physicochemical properties of Esculentin-2CHa and its

analogues, which are central to understanding their structure-activity relationships [1] [2].

Net
- . . Isoelectric
Peptide Name Amino Acid Sequence Charge Point
(PH7)
Esculentin-2CHa GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC  +5 10.82
[L21K]Esculentin-2CHa  GFSSIFRGVAKFASKGLGKDKAKLGVDLVACKISKQC +6 10.91
[L24K]Esculentin-2CHa  GFSSIFRGVAKFASKGLGKDLAKKGVDLVACKISKQC  +6 10.91
[L28K]Esculentin-2CHa  GFSSIFRGVAKFASKGLGKDLAKLGVDKVACKISKQC +6 10.91
[C31K]Esculentin-2CHa GFSSIFRGVAKFASKGLGKDLAKLGVDLVAKKISKQC  +6 10.65
[C31S,C37S]Esculentin- GFSSIFRGVAKFASKGLGKDLAKLGVDLVASKISKQS  +5 10.82
2CHa
[D20K, GFSSIFRGVAKFASKGLGKKLAKLGVKLVACKISKQC  +9 11.97

D27K]Esculentin-2CHa
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: . . et Isoelectric
Peptide Name Amino Acid Sequence Charge Point
(pPH7)
Esculentin-2CHa(1-30) GFSSIFRGVAKFASKGLGKDLAKLGVDLVA Information  Information
not not
specified in  specified in
results results

In Vitro Insulin-Releasing Efficacy

This table summarizes the quantitative effects of Esculentin-2CHa and its most effective analogue on insulin

secretion in clonal BRIN-BD11 pancreatic 3-cells [1] [2].

. Minimum Effective o .
Peptide / Analogue Key Findings in BRIN-BD11 Cells

Concentration

Esculentin-2CHa >0.3nM Stimulated insulin secretion at concentrations >0.3
nM without cytotoxicity.

[L28K]Esculentin- More potent than native Produced a significantly greater maximum insulin
2CHa peptide response (P < 0.001).

In Vivo Antidiabetic Effects

The following table outlines the experimental parameters and key outcomes from a 28-day chronic administration

study in high-fat-fed (HFF) mice, a model of obesity and insulin resistance [1] [2].

Parameter Experimental Detail Observed Outcome

Animal Model  Male NIH Swiss mice, HFF diet Model with obesity, glucose intolerance, and insulin
(45% fat) for 120 days resistance.

Treatment [L28K]esculentin-2CHa (75 nmol/kg
body weight), twice-daily i.p. for 28
days
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Parameter Experimental Detail Observed Outcome
Glucose I Non-fasting plasma glucose (P<0.05); + non-fasting
Metabolism plasma insulin (P<0.05); improved glucose tolerance

and insulin secretion (P<0.01).

Islet Function Islets isolated after treatment Restored impaired response to insulin secretagogues.
Hormones & | Plasma & pancreatic glucagon; | circulating

Lipids triglycerides; a-cell mass normalized.

Safety No significant change in body weight, food intake, or

body composition; no noted toxicity.

Detailed Experimental Protocols

For reproducibility, here are the core methodologies used in the cited research.

¢ In Vitro Insulin Secretion (BRIN-BD11 cells): BRIN-BD11 clonal pancreatic [3-cells were incubated with
peptides in a concentration range of 1 pM to 3 pM in Krebs-Ringer bicarbonate (KRB) buffer supplemented
with different glucose concentrations (e.g., 5.6 mM) for 20 minutes at 37°C. Subsequently, the buffer was
retrieved for insulin measurement by radioimmunoassay [1] [2].

¢ In Vitro Insulin Secretion (Mouse Islets): Islets were isolated from NIH Swiss mice by collagenase
digestion. They were then incubated with peptides (0.1 nM to 1 uM) in KRB buffer with varying glucose
levels (1.4, 5.6, or 16.7 mM) for 1 hour. Insulin in the buffer was measured via radioimmunoassay [1] [2].

e Cytotoxicity Assay: The integrity of the plasma membrane of BRIN-BD11 cells after peptide exposure was
assessed by measuring the release of lactate dehydrogenase (LDH) using a commercial cytotoxicity assay
kit [1] [2].

¢ Mechanism Studies (Membrane Potential & Calcium): The effects of peptides on membrane potential and
intracellular calcium ([Ca2*]i) in BRIN-BD11 cells were determined over 5 minutes using FLIPR membrane
or calcium assay kits on a FlexStation 3 microplate reader [1] [2].

¢ In Vivo Efficacy Study: High-fat-fed male NIH Swiss mice received twice-daily intraperitoneal injections of
[L28K]esculentin-2CHa at a dose of 75 nmol/kg body weight for 28 days. Glucose tolerance, insulin
secretion, plasma lipids, and other metabolic parameters were assessed during and at the end of the
treatment period [1] [2].

Signaling Pathway and Experimental Workflow
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Based on the described mechanisms, the proposed signaling pathway for the insulinotropic activity of Esculentin-

2CHa peptides is visualized below.

[Esculentin-ZCHa Peptide)
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Diagram 1: The insulin secretion pathway is attenuated by KATP openers, VDCC blockers, and Ca?* chelation [1]
[2].

The workflow for the key in vivo experiment is outlined in the diagram below.
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Diagram 2: In vivo workflow for evaluating metabolic effects in high-fat-fed mice [1] [2].

Key Conclusions for Drug Development

¢ Promising Efficacy: Esculentin-2CHa and its analogues, particularly [L28K]esculentin-2CHa, demonstrate
potent glucose-lowering and insulin-secreting effects in a pre-clinical model of type 2 diabetes, with effects
sustained over 28 days [1] [2].

¢ Favorable Safety Profile: Chronic administration did not significantly affect body weight, food intake, or
show signs of toxicity in markers of liver function, indicating a promising therapeutic window [1] [3].
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¢ Multi-Faceted Action: The peptides not only stimulate insulin secretion but also improve insulin sensitivity,
normalize alpha-cell mass, reduce glucagon, and lower triglycerides, addressing several pathophysiological
aspects of type 2 diabetes [1] [3].

e Structure-Activity Relationship (SAR): Increasing the cationicity of the peptide through specific amino acid
substitutions (e.g., Leu to Lys, Asp to Lys) can enhance insulin-releasing potency and efficacy, providing a
rational strategy for further optimization [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties,

express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

[Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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